

# Glasdegib clinical benefits in non-responders analysis

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## Compound Focus: Glasdegib

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## Efficacy & Clinical Benefit in Non-Responders

Outcome Measure	Glasdegib + LDAC	LDAC Alone	P-value / Notes
<strong>Overall Survival (OS)</strong>			
Median OS (months)	5.0	4.1	
Hazard Ratio (HR)	0.63 (95% CI: 0.41–0.98)	-	P = 0.0182 [1]
<strong>Hematologic Recovery</strong>			
Durable ANC $\geq$ 1000/ $\mu$ L	45.6%	35.5%	[1]
Durable Platelets $\geq$ 100,000/ $\mu$ L	29.8%	9.7%	[1]
Durable Hemoglobin $\geq$ 9 g/dL	54.4%	38.7%	[1]
<strong>Transfusion Independence</strong>			
$\geq$ 8 consecutive weeks	15.0%	2.9%	[1]

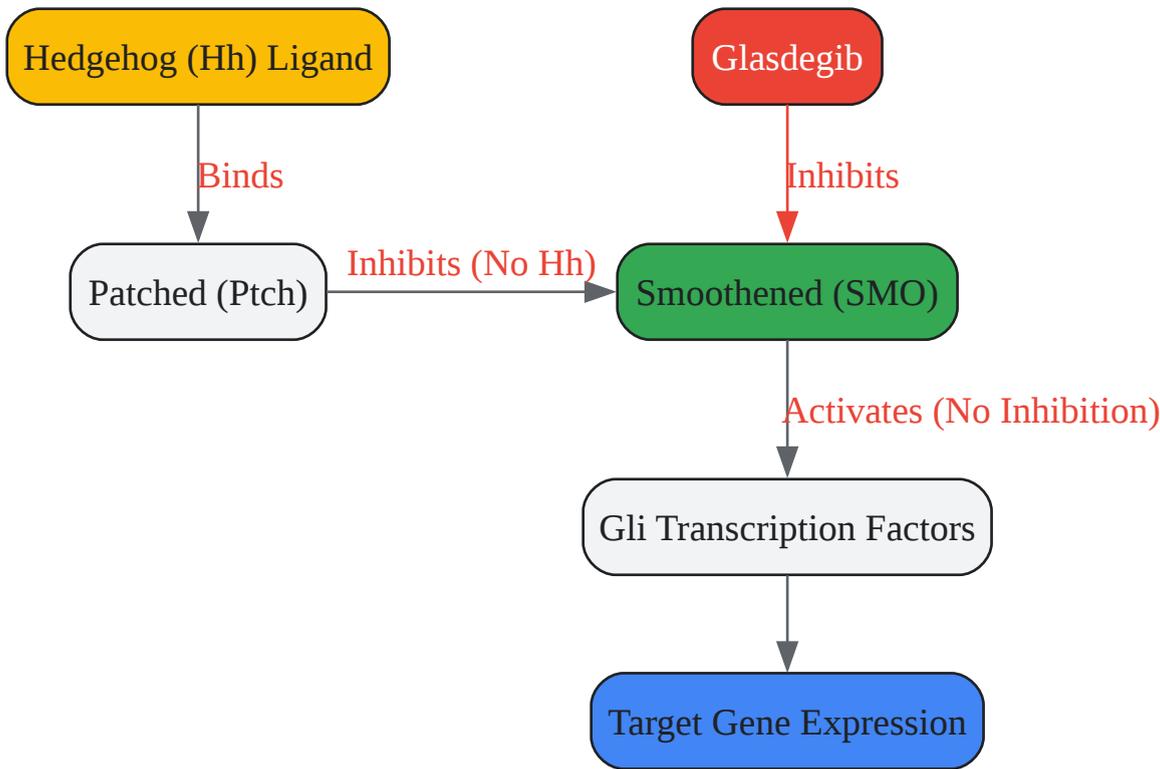
## Experimental Methodology

The data presented above are derived from a **post-hoc analysis** of the **BRIGHT AML 1003 trial** (ClinicalTrials.gov, **NCT01546038**) [2] [1].

- **Study Design:** The parent study was an open-label, randomized, multicenter, phase 2 study. Patients were randomized 2:1 to receive either **glasdegib** (100 mg orally, once daily) in combination with LDAC (20 mg subcutaneously twice daily, days 1-10 of a 28-day cycle) or LDAC alone [1].
- **Patient Population:** The analysis focused on the 116 patients with AML (**glasdegib**+LDAC, n=78; LDAC alone, n=38). Patients were aged  $\geq 55$  years with newly diagnosed AML and were ineligible for intensive chemotherapy due to factors such as age  $\geq 75$  years, serum creatinine  $>1.3$  mg/dL, severe cardiac disease, or ECOG performance status of 2 [2] [1].
- **Outcome Assessments:**
  - **Response Criteria:** CR and CRi were assessed based on **International Working Group (IWG) response criteria for AML** [1].
  - **Hematologic Recovery:** Assessed as the proportion of patients achieving durable recovery of blood counts, defined as maintaining the specified levels (e.g., ANC  $\geq 1000/\mu\text{L}$ ) for the longest non-missing post-baseline period while on treatment [1].
  - **Transfusion Independence:** Defined as  **$\geq 8$  consecutive weeks** without RBC and/or platelet transfusions during the treatment period [1].
- **Statistical Analysis:** Overall survival was estimated using the Kaplan-Meier method and compared between arms using a hazard ratio from a Cox proportional hazards model. Other endpoints were summarized descriptively [1].

## Mechanistic Rationale

The clinical benefits observed in non-responders are hypothesized to be linked to **glasdegib**'s mechanism of action. The following diagram illustrates the Hedgehog signaling pathway and how **glasdegib** targets it.



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**Glasdegib** is an oral, small-molecule inhibitor of the **Smoothened (SMO) receptor**, which selectively inhibits the Hedgehog signaling pathway [1]. This pathway is crucial in the maintenance and survival of **leukemic stem cells (LSCs)** but is largely silent in normal adult hematopoiesis [2] [1]. By targeting LSCs, **glasdegib** may exert a clinical effect that is distinct from and complementary to the cytoreductive action of chemotherapy, potentially leading to improved survival and hematologic function even without achieving formal CR [2] [1].

## Interpretation & Context for Researchers

- **Clinical Meaning of Benefits:** The data suggest that the OS benefit with **glasdegib**+LDAC is not solely driven by the small subset of patients who achieve CR. The significant improvements in hematologic recovery and transfusion independence in non-responders indicate a positive effect on the bone marrow microenvironment and functional health status [2] [1].
- **Quality-of-Life (Q-TWiST) Analysis:** A separate quality-adjusted survival analysis of the BRIGHT AML 1003 trial found that **glasdegib**+LDAC provided **4.0 more months** of quality-adjusted time (Q-TWiST) compared to LDAC alone. This supports that the additional survival time is spent in relatively "good" health [3].

- **Important Later-Stage Trial Results:** It is critical to note that the subsequent **phase 3 BRIGHT AML 1019 trial** did not meet its primary endpoint. The addition of **glasdegib** to either intensive chemotherapy (cytarabine/daunorubicin) or non-intensive chemotherapy (azacitidine) **did not significantly improve overall survival** compared to placebo in patients with untreated AML [4]. This indicates that the benefits of **glasdegib** may be specific to the LDAC combination in an unfit patient population.

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## References

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